1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H17BrN6O3 and its molecular weight is 493.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings, similar to the one , are synthesized using bioisosterism principles, aiming to create molecules with significant biological activities. A notable method involves the 1,3-dipolar cycloaddition reaction, which is a key step in synthesizing novel oxadiazolyl pyrrolo triazole diones with potential anti-protozoal and anti-cancer properties (Dürüst et al., 2012). Such synthetic strategies allow for the construction of diverse heterocyclic compounds that are of interest for further pharmacological evaluation.
Biological Activities and Potential Therapeutic Uses
Anti-protozoal Activity
The synthesized oxadiazolyl pyrrolo triazole diones exhibit promising in vitro anti-protozoal activity, making them candidates for further investigation as potential treatments for protozoal infections. The specific activities against various protozoal species highlight the importance of heterocyclic compounds in the development of new anti-infective agents (Dürüst et al., 2012).
Antimicrobial and Antileishmanial Activity
Other studies have focused on the antimicrobial and antileishmanial activities of compounds bearing 1,2,4-oxadiazole and 1,2,4-triazole rings. These compounds were found to be effective against a range of bacterial species and the Leishmania major species, indicating their potential as antimicrobial and antileishmanial agents. This opens up avenues for their use in treating infections caused by resistant microorganisms and parasitic diseases such as leishmaniasis (Ustabaş et al., 2020).
Anticancer Potential
The incorporation of 1,2,4-triazole and 1,2,4-oxadiazole rings into molecular structures has also been explored for anticancer potential. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, suggesting a promising area for the development of new anticancer therapies. The ability to inhibit specific cellular processes involved in cancer progression makes these heterocyclic compounds valuable in the search for novel therapeutic options (Abdelrehim, 2021).
Properties
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O3/c23-15-6-2-5-14(9-15)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)16-8-7-12-3-1-4-13(12)10-16/h2,5-10,18-19H,1,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXRJCQYYNJNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC(=CC=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.